molecular formula C20H16O5 B5821787 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate

4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate

Cat. No. B5821787
M. Wt: 336.3 g/mol
InChI Key: OMPOIZHOTVEXMO-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate (MCBN) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to interact with biological systems, making it a valuable tool in various fields of research.

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate is not fully understood. However, it is believed that 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate interacts with biological systems through the formation of hydrogen bonds and hydrophobic interactions. 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate has been shown to bind to various proteins, including enzymes and receptors, which can modulate their activity.
Biochemical and Physiological Effects:
4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate has also been shown to have antioxidant properties, which can protect against oxidative stress. In addition, 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate in lab experiments is its ability to interact with biological systems. This makes it a valuable tool in various fields of research, including biochemistry, pharmacology, and neuroscience. However, there are also limitations to the use of 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate. One limitation is its potential toxicity, which can limit its use in certain experiments. Another limitation is the need for specialized equipment and expertise in handling and synthesizing 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate.

Future Directions

There are many potential future directions for research involving 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate. One area of research is the development of new drugs and compounds based on the structure of 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate. Another area of research is the investigation of the potential therapeutic applications of 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate in various diseases, including cancer and neurodegenerative diseases. Additionally, there is a need for further research to understand the mechanism of action of 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate and its interactions with biological systems.
Conclusion:
In conclusion, 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate is a valuable tool in scientific research due to its ability to interact with biological systems. Its synthesis method has been well-established, and it has various applications in research related to cancer, inflammation, and neurodegenerative diseases. While there are limitations to the use of 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate, there are also many potential future directions for research involving this compound. Further research is needed to fully understand the mechanism of action of 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate and its potential therapeutic applications.

Synthesis Methods

4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-hydroxybenzyl alcohol with methyl chloroformate to form 4-methoxycarbonylbenzyl chloride. This intermediate is then reacted with 3-hydroxy-2-naphthoic acid in the presence of a base to form 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate. This synthesis method has been well-established and is widely used in the production of 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate for research purposes.

Scientific Research Applications

4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate has various applications in scientific research. One of the most significant applications is in the study of biological systems. 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate can be used to investigate the interaction between biological molecules and their targets. It can also be used to study the mechanisms of action of various drugs and compounds. 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate has been used in research related to cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl 3-hydroxynaphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-24-19(22)14-8-6-13(7-9-14)12-25-20(23)17-10-15-4-2-3-5-16(15)11-18(17)21/h2-11,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPOIZHOTVEXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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